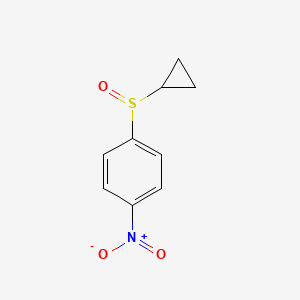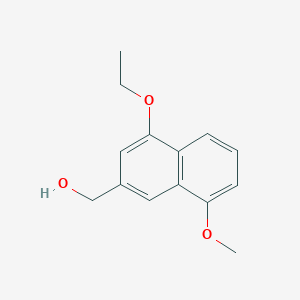![molecular formula C13H17NO4S B8592713 2-[[(4-Methyl-3-thienyl)amino]methylene]propanedioic acid 1,3-diethyl ester CAS No. 125605-37-0](/img/structure/B8592713.png)
2-[[(4-Methyl-3-thienyl)amino]methylene]propanedioic acid 1,3-diethyl ester
描述
2-[[(4-Methyl-3-thienyl)amino]methylene]propanedioic acid 1,3-diethyl ester is an organic compound with the molecular formula C12H15NO4S It is a derivative of malonic acid and contains a thienyl group, which is a sulfur-containing heterocycle
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(4-Methyl-3-thienyl)amino]methylene]propanedioic acid 1,3-diethyl ester typically involves the reaction of diethyl malonate with 4-methylthiophene-3-carbaldehyde in the presence of a base, such as piperidine. The reaction proceeds via a Knoevenagel condensation, forming the desired product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as ethanol, for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-[[(4-Methyl-3-thienyl)amino]methylene]propanedioic acid 1,3-diethyl ester can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Amides or esters, depending on the nucleophile used.
科学研究应用
2-[[(4-Methyl-3-thienyl)amino]methylene]propanedioic acid 1,3-diethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[[(4-Methyl-3-thienyl)amino]methylene]propanedioic acid 1,3-diethyl ester depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The thienyl group can interact with hydrophobic pockets, while the ester groups can form hydrogen bonds with amino acid residues in the enzyme’s active site.
相似化合物的比较
Similar Compounds
- Diethyl 2-{[(3-thienyl)amino]methylene}malonate
- Diethyl 2-{[(2-methylthien-3-yl)amino]methylene}malonate
- Diethyl 2-{[(4-methoxythien-3-yl)amino]methylene}malonate
Uniqueness
2-[[(4-Methyl-3-thienyl)amino]methylene]propanedioic acid 1,3-diethyl ester is unique due to the presence of the 4-methylthienyl group, which can impart distinct electronic and steric properties compared to other thienyl derivatives. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
属性
CAS 编号 |
125605-37-0 |
|---|---|
分子式 |
C13H17NO4S |
分子量 |
283.35 g/mol |
IUPAC 名称 |
diethyl 2-[[(4-methylthiophen-3-yl)amino]methylidene]propanedioate |
InChI |
InChI=1S/C13H17NO4S/c1-4-17-12(15)10(13(16)18-5-2)6-14-11-8-19-7-9(11)3/h6-8,14H,4-5H2,1-3H3 |
InChI 键 |
DHCUPTVWOYRXAU-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(=CNC1=CSC=C1C)C(=O)OCC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Benzyl-1,4-dioxaspiro[4.5]decane](/img/structure/B8592634.png)


![8-Chloro-1,10a-dihydropyrrolo[1,2-b]isoquinoline-3,10(2H,5H)-dione](/img/structure/B8592652.png)









![1H-Indole, 3-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-](/img/structure/B8592733.png)
